5-Ethoxy-2-fluoro-4-hydroxy-benzaldehyde
Description
5-Ethoxy-2-fluoro-4-hydroxy-benzaldehyde is a benzaldehyde derivative featuring a unique substitution pattern: a fluorine atom at position 2, a hydroxyl group at position 4, and an ethoxy group at position 5. This compound’s structure combines electron-withdrawing (fluoro), electron-donating (hydroxy), and moderately lipophilic (ethoxy) substituents, making it a versatile intermediate for pharmaceutical and fine chemical synthesis.
Properties
Molecular Formula |
C9H9FO3 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
5-ethoxy-2-fluoro-4-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H9FO3/c1-2-13-9-3-6(5-11)7(10)4-8(9)12/h3-5,12H,2H2,1H3 |
InChI Key |
BZDAIBKRDZMJMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Fluoro-5-methoxybenzaldehyde
- Substituents : Fluorine (position 2), methoxy (position 5).
- Key Differences : Lacks the 4-hydroxy and 5-ethoxy groups present in the target compound.
- Properties :
- The methoxy group at position 5 enhances lipophilicity compared to a hydroxyl group but reduces hydrogen-bonding capacity.
- Fluorine’s electronegativity directs electrophilic substitution reactions to meta/para positions.
- Reactivity : The absence of a 4-hydroxy group limits participation in condensation or chelation reactions, unlike the target compound. This derivative is commonly used in synthesizing fluorinated heterocycles .
2-Hydroxy-4-methoxybenzaldehyde
- Substituents : Hydroxyl (position 2), methoxy (position 4).
- Key Differences : Replaces fluorine at position 2 with a hydroxyl group and introduces methoxy at position 4 instead of hydroxy.
- Properties :
- The hydroxyl group at position 2 increases acidity (pKa ~8–10) and solubility in polar solvents.
- Methoxy at position 4 stabilizes the aromatic ring via electron donation, reducing electrophilic reactivity compared to the target compound’s fluoro substituent.
- Toxicity : Classified under flavouring group evaluations (FGE.52 and FGE.20Rev4), where structural analogs show low toxicity thresholds. The target compound’s ethoxy group may alter metabolic pathways, warranting further study .
5-Fluoro-2,4-dimethoxybenzaldehyde
- Substituents : Fluorine (position 5), methoxy (positions 2 and 4).
- Key Differences : Methoxy groups at positions 2 and 4 replace the target’s fluorine (position 2) and hydroxyl (position 4).
- The fluorine at position 5 (vs. position 2 in the target) alters electronic distribution, directing electrophiles to ortho/para positions.
- Applications : Used in synthesizing fluorinated pharmaceuticals, though the lack of a hydroxyl group limits its utility in metal-catalyzed reactions .
Comparative Data Table
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